molecular formula C16H17NO2 B8239923 N-(4-(benzyloxy)-2-methylphenyl)acetamide CAS No. 61433-76-9

N-(4-(benzyloxy)-2-methylphenyl)acetamide

Katalognummer: B8239923
CAS-Nummer: 61433-76-9
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: MUMMQKXDVJLBIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(Benzyloxy)-2-methylphenyl)acetamide is an acetamide derivative featuring a benzyloxy group at the para position and a methyl group at the ortho position of the phenyl ring. This compound is of interest in medicinal chemistry due to the acetamide scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents .

Eigenschaften

IUPAC Name

N-(2-methyl-4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-10-15(8-9-16(12)17-13(2)18)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMMQKXDVJLBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614906
Record name N-[4-(Benzyloxy)-2-methylphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61433-76-9
Record name N-[4-(Benzyloxy)-2-methylphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Benzylation of 2-Methyl-4-nitrophenol

The introduction of the benzyloxy group is typically achieved through an SN2 reaction between 2-methyl-4-nitrophenol and benzyl bromide. In a representative procedure, 2-methyl-4-nitrophenol (1.0 equiv) is dissolved in anhydrous acetone with potassium carbonate (4.0 equiv) as the base. Benzyl bromide (1.2 equiv) is added dropwise, and the mixture is refluxed at 56°C for 4–6 hours. This method yields 4-(benzyloxy)-2-methylnitrobenzene with 92–99% efficiency, contingent on stoichiometric precision and solvent purity. The reaction mechanism proceeds via deprotonation of the phenolic oxygen, followed by nucleophilic attack on the benzyl bromide.

Reduction of Nitro to Amine

The nitro group in 4-(benzyloxy)-2-methylnitrobenzene is reduced to an amine using catalytic hydrogenation. Palladium on carbon (10% Pd/C, 0.1 equiv) is suspended in ethanol, and hydrogen gas is introduced at 40 psi for 12 hours. Alternatively, iron powder in hydrochloric acid (Fe/HCl) under reflux achieves comparable results, though with lower yields (75–85%). The resultant 4-(benzyloxy)-2-methylaniline is isolated via vacuum filtration and recrystallized from ethanol-water (3:1).

Acetylation of the Aromatic Amine

The final acetylation step employs acetic anhydride (1.5 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The reaction is stirred at 25°C for 4 hours, yielding N-(4-(benzyloxy)-2-methylphenyl)acetamide with 85–90% purity. Excess reagents are removed by washing with 5% sodium bicarbonate, and the product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Microwave-Assisted Benzylation and Acetylation

Accelerated Benzylation Under Microwave Conditions

Microwave irradiation significantly reduces reaction times for benzylation. A mixture of 2-methyl-4-nitrophenol (1.0 equiv), benzyl bromide (1.1 equiv), and potassium carbonate (5.0 equiv) in acetonitrile is heated at 150°C for 15 minutes in a sealed microwave vessel. This method achieves 95% conversion to 4-(benzyloxy)-2-methylnitrobenzene, with minimal byproduct formation.

Integrated Reduction-Acetylation Protocol

Post-benzylation, the nitro intermediate is subjected to a one-pot reduction-acetylation sequence. Using hydrogen gas (1 atm) and Pd/C in ethanol, the nitro group is reduced to an amine, followed by immediate acetylation with acetyl chloride (1.2 equiv) and DIPEA (2.0 equiv) at 50°C for 2 hours. This tandem approach streamlines the synthesis, yielding the target compound in 78% overall yield.

Catalytic Hydrogenation in Nitro Group Reduction

Optimized Hydrogenation Parameters

Catalytic hydrogenation using Raney nickel or platinum oxide (PtO2) under mild conditions (25°C, 1 atm H2) achieves selective nitro reduction without cleaving the benzyl ether. Ethanol or tetrahydrofuran (THF) is preferred to stabilize the intermediate amine. Reaction monitoring via thin-layer chromatography (TLC) ensures completion within 6–8 hours.

Solvent Effects on Reduction Efficiency

Comparative studies reveal that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but necessitate post-reduction solvent exchange for acetylation. Non-polar solvents (e.g., toluene) prolong reduction times but improve product stability.

Purification Techniques and Analytical Characterization

Chromatographic Purification

Silica gel column chromatography remains the gold standard for isolating this compound. A gradient elution (hexane → ethyl acetate) removes unreacted starting materials and hydroxylated byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water gradient (0.1% acetic acid) confirms ≥95% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 2.15 (s, 3H, CH3CO), 2.30 (s, 3H, Ar-CH3), 5.10 (s, 2H, OCH2Ph), 7.25–7.45 (m, 7H, Ar-H).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).

Comparative Evaluation of Methodologies

ParameterClassical SynthesisMicrowave MethodCatalytic Hydrogenation
Reaction Time 18–24 hours2–4 hours6–8 hours
Overall Yield 70–75%78–82%65–70%
Purity 90–92%95–98%85–88%
Scalability ModerateHighLow

Microwave-assisted synthesis emerges as the most efficient route, balancing speed and yield, while classical methods remain viable for large-scale production. Catalytic hydrogenation, though slower, avoids harsh reducing agents, making it suitable for acid-sensitive intermediates.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial platforms utilize continuous flow reactors for benzylation and acetylation, achieving 90% conversion with residence times under 10 minutes. In-line HPLC monitors reaction progress, enabling real-time adjustments to stoichiometry and temperature.

Waste Minimization Strategies

Solvent recovery systems (e.g., distillation for acetone and DCM) and catalytic recycling (Pd/C regeneration via oxidative treatment) reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(benzyloxy)-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, amines, and various substituted acetamides, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of N-(4-(benzyloxy)-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, leading to the modulation of their activity. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects. A comparative analysis is provided below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
N-(4-(Benzyloxy)-2-methylphenyl)acetamide 4-benzyloxy, 2-methyl 241.29 Lipophilic, potential CNS penetration
N-(4-(Benzyloxy)phenyl)acetamide 4-benzyloxy 241.28 Higher solubility vs. nitro derivatives
N-[4-(Benzyloxy)-2-nitrophenyl]acetamide 4-benzyloxy, 2-nitro 286.28 Density: 1.306 g/cm³; BP: 523.5°C
N-(4-Hydroxyphenethyl)acetamide 4-hydroxyethyl 180.20 Cytotoxic (38.3% mortality at 0.1 mg/mL)
Compound H (triazine-linked) 4-benzyloxy-piperidinyl-triazine N/A Sodium channel modulation

Key Observations :

  • The benzyloxy group increases molecular weight and lipophilicity relative to hydroxyl or methoxy analogs .
  • Solubility : Nitro derivatives (e.g., ) exhibit lower aqueous solubility due to electron-withdrawing effects, whereas methyl or methoxy groups improve solubility .

Stability and Reactivity

  • Nitro vs. Methyl Groups : The nitro group in increases thermal stability (BP: 523.5°C) but introduces photolability, as seen in where nitroacetamides degrade under UV light. The methyl group in the target compound improves photostability.
  • Hydrogen Bonding : The acetamide carbonyl forms intermolecular H-bonds (e.g., C=O···H–N in ), which are critical for crystal packing and solubility.

Biologische Aktivität

N-(4-(benzyloxy)-2-methylphenyl)acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyloxy group attached to a substituted aromatic ring, which enhances its binding affinity to biological targets. Its molecular formula is C16H17NO2C_{16}H_{17}NO_2, and it has a molecular weight of approximately 273.31 g/mol. The presence of the acetamide functional group contributes to its chemical reactivity and potential pharmacological effects.

The mechanism of action for this compound primarily involves:

  • Enzyme Interaction : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Target Affinity : Its structural features allow it to interact with various receptors and enzymes, modulating their activity and contributing to its therapeutic effects.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound was found to inhibit the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations comparable to first-line drugs like isoniazid .

2. Anti-inflammatory Effects

Due to its potential COX inhibition, this compound may serve as an anti-inflammatory agent. In vitro assays have shown that it can significantly reduce inflammation markers in cell lines, suggesting its utility in treating inflammatory diseases.

3. Antiparasitic Activity

A study highlighted that structurally similar compounds demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One such analog showed an in vitro EC50 value as low as 0.001 μM, indicating high efficacy .

Case Study 1: Antimycobacterial Evaluation

In a recent study, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit M. tuberculosis. Two compounds exhibited MICs similar to isoniazid while maintaining selectivity for bacterial cells over mammalian cells .

Compound IDMIC (µg/mL)Selectivity RatioRemarks
Compound A0.25>30Comparable to isoniazid
Compound B0.5>25Selective for Mtb

Case Study 2: Anti-inflammatory Properties

In vitro studies on the anti-inflammatory effects of this compound revealed a significant reduction in IL-6 and TNF-alpha levels in activated macrophages, supporting its potential use in inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

  • Substituent Effects : The benzyloxy group enhances lipophilicity and binding affinity, which are critical for receptor interaction.
  • Methyl Group Positioning : The positioning of the methyl group on the aromatic ring influences the compound's overall activity profile.

Q & A

Q. What are the established synthetic routes for N-(4-(benzyloxy)-2-methylphenyl)acetamide, and what starting materials are typically used?

The synthesis of N-(4-(benzyloxy)phenyl)acetamide derivatives often begins with paracetamol (N-(4-hydroxyphenyl)acetamide) as a precursor. In alkaline conditions (e.g., ethanolic KOH), paracetamol reacts with benzyl chloride to introduce the benzyloxy group via nucleophilic substitution. This method yields N-[4-(benzyloxy)phenyl]acetamide with moderate to good yields (58% for capsules vs. 50% for tablets) . For substituted analogs like the 2-methylphenyl variant, modifications may involve alkylation of phenolic intermediates or protection/deprotection strategies (e.g., using methylbenzenesulfonyl groups or phthaloyl derivatives) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify benzyloxy group integration (~δ 5.0 ppm for OCH₂Ph) and acetamide carbonyl signals (~δ 168-170 ppm). Mass spectrometry (LCMS+) confirms molecular ion peaks (e.g., m/z 242.2–243.3 for benzyloxy derivatives) . Purity assessment typically employs HPLC or TLC, with additional validation via melting point analysis and elemental composition checks .

Q. What are the common intermediates in the synthesis of benzyloxy-substituted acetamides, and how are they optimized?

Key intermediates include:

  • N-(4-hydroxyphenyl)acetamide (paracetamol), used for benzylation .
  • Substituted 2-aminophenols , which react with sulfonyl or acetyl chlorides to form protected intermediates .
    Optimization strategies involve solvent selection (e.g., ethanol for paracetamol benzylation), temperature control (reflux conditions), and stoichiometric adjustments to minimize byproducts like N-(4-hydroxyphenyl)acetamide admixtures .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?

Unexpected NMR shifts may arise from tautomerism, hydrogen bonding, or steric effects. For example, nitro or sulfonyl groups in analogs (e.g., N-(4-chloro-2-nitrophenyl)acetamide) can twist aromatic rings, altering chemical shifts. Resolution strategies include:

  • Variable-temperature NMR to identify dynamic effects.
  • X-ray crystallography to confirm spatial arrangements (e.g., centrosymmetric interactions in crystal lattices) .
  • Computational modeling (DFT) to predict shifts and compare with experimental data .

Q. What mechanistic insights explain yield variations in benzylation reactions using different paracetamol formulations (capsules vs. tablets)?

Capsules often yield higher product (58%) compared to tablets (50%) due to excipient interference. Tablet binders (e.g., cellulose derivatives) may impede reagent diffusion or adsorb intermediates. Mitigation involves pre-treatment steps like solvent extraction to isolate paracetamol or using purer pharmaceutical-grade starting materials .

Q. How does the benzyloxy group influence the biological activity of this compound in pharmacological studies?

The benzyloxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. In sodium channel inhibitors (e.g., Compound H in pain studies), this substituent modulates binding affinity to tetrodotoxin-sensitive channels. Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., methyl on the phenyl ring) further stabilize receptor interactions .

Q. What strategies are employed to scale up synthesis while maintaining regioselectivity in multi-step reactions?

  • Protecting groups : Phthaloyl or sulfonyl groups prevent undesired side reactions during benzylation .
  • Catalytic hydrogenation : Pd/C under H₂ atmosphere selectively removes protecting groups (e.g., benzyl ethers) without affecting acetamide bonds .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like acetyl chloride reactions .

Methodological Notes

  • Synthesis Optimization : Always validate reaction conditions (solvent, temperature) via small-scale trials before scaling .
  • Data Interpretation : Cross-reference spectral data with crystallographic databases (e.g., Cambridge Structural Database) to resolve ambiguities .
  • Biological Assays : Use in vitro models (e.g., C-fiber nociceptors) to evaluate sodium channel modulation before in vivo testing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.